molecular formula C26H24ClN3O2S B11221863 8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11221863
M. Wt: 478.0 g/mol
InChI Key: VVGDLXLTJNPDEN-UHFFFAOYSA-N
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Description

8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxadiazocine ring system, a thioxo group, and multiple aromatic rings. Its molecular formula is C28H28ClN3O2S, and it has a molecular weight of 506.06 g/mol .

Preparation Methods

The synthesis of 8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine ring system.

    Introduction of the Thioxo Group: The thioxo group is introduced through a reaction with sulfur-containing reagents under controlled conditions.

    Substitution Reactions: Chlorination and subsequent substitution reactions are carried out to introduce the chloro and dimethylphenyl groups.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide derivative to obtain the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-N-(2,4-dimethylphenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Properties

Molecular Formula

C26H24ClN3O2S

Molecular Weight

478.0 g/mol

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C26H24ClN3O2S/c1-15-9-11-20(16(2)13-15)28-24(31)22-23-19-14-17(27)10-12-21(19)32-26(22,3)30(25(33)29-23)18-7-5-4-6-8-18/h4-14,22-23H,1-3H3,(H,28,31)(H,29,33)

InChI Key

VVGDLXLTJNPDEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C=CC(=C4)Cl)OC2(N(C(=S)N3)C5=CC=CC=C5)C)C

Origin of Product

United States

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